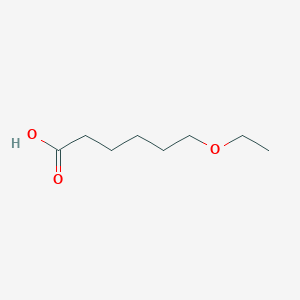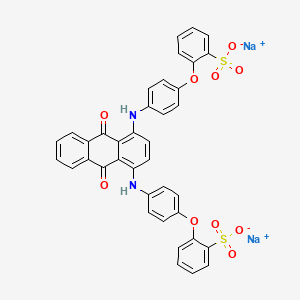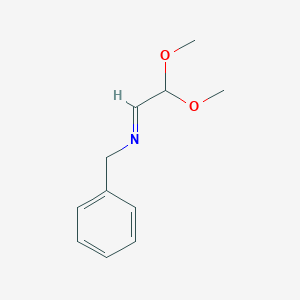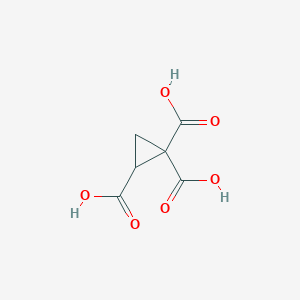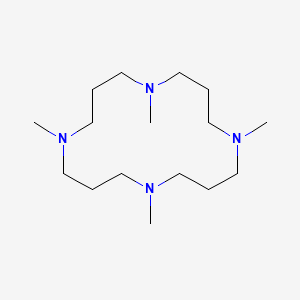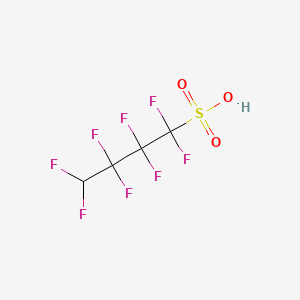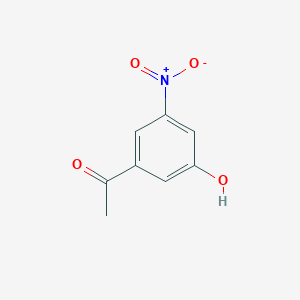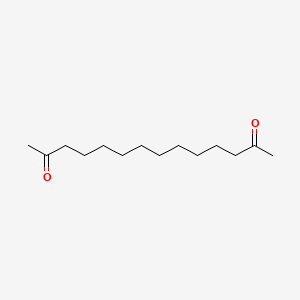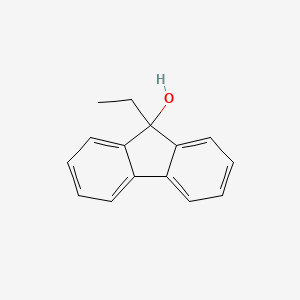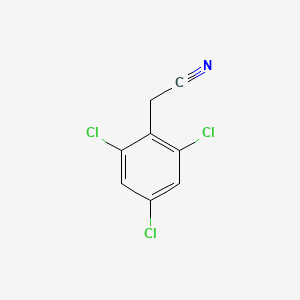
2-(2,4,6-trichlorophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,6-Trichlorophenyl)acetonitrile is an organic compound characterized by the presence of a nitrile group attached to a 2,4,6-trichlorophenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-trichlorophenyl)acetonitrile typically involves the reaction of 2,4,6-trichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
化学反应分析
Types of Reactions: 2-(2,4,6-Trichlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
2-(2,4,6-Trichlorophenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(2,4,6-trichlorophenyl)acetonitrile involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of essential enzymes or disruption of cell membrane integrity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
相似化合物的比较
- 2-(2,4-Dichlorophenyl)acetonitrile
- 2-(2,6-Dichlorophenyl)acetonitrile
- 2-(2,4,6-Tribromophenyl)acetonitrile
Comparison: 2-(2,4,6-Trichlorophenyl)acetonitrile is unique due to the presence of three chlorine atoms on the aromatic ring, which significantly influences its reactivity and biological activity. Compared to its dichlorinated analogs, the trichlorinated compound exhibits enhanced stability and distinct chemical behavior. The tribrominated analog, while similar in structure, may have different reactivity patterns due to the larger atomic radius and different electronegativity of bromine compared to chlorine .
属性
CAS 编号 |
70833-63-5 |
|---|---|
分子式 |
C8H4Cl3N |
分子量 |
220.5 g/mol |
IUPAC 名称 |
2-(2,4,6-trichlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4Cl3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
InChI 键 |
KQWHNBIYSHFRLC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)CC#N)Cl)Cl |
规范 SMILES |
C1=C(C=C(C(=C1Cl)CC#N)Cl)Cl |
Key on ui other cas no. |
70833-63-5 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B3056285.png)
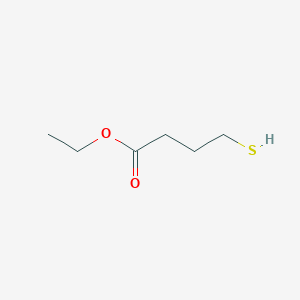
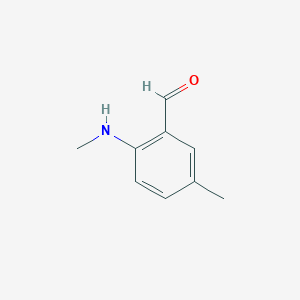
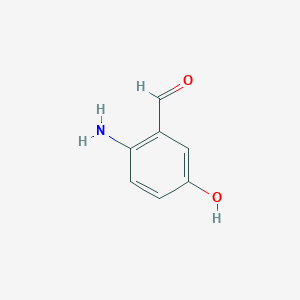
![6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B3056290.png)
